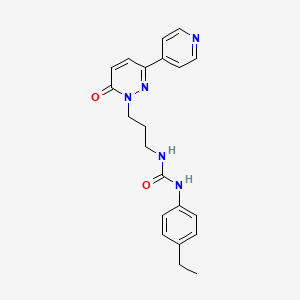![molecular formula C19H25N3O3 B2903706 N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide CAS No. 2097895-64-0](/img/structure/B2903706.png)
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide is a synthetic compound with a complex structure that includes an imidazole ring, an ethoxyethyl chain, and a phenyloxane carboxamide group
Mechanism of Action
Target of Action
The primary target of this compound is human Carbonic Anhydrase II (hCAII) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, hCAII, through a mechanism similar to that of previously reported CRBN-recruiting heterobifunctional degraders . These degraders function by recruiting E3 ubiquitin ligases to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Pharmacokinetics
It’s worth noting that imidazole-containing compounds, such as this one, are known to help overcome the solubility problems of poorly soluble drug entities , which could potentially enhance its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and its interactions with its target. For instance, the presence of N, N -dimethylformamide solvent molecules can occupy void space in the structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Ethoxyethyl Chain Attachment: The ethoxyethyl chain is introduced via an etherification reaction, where the imidazole is reacted with 2-chloroethanol under basic conditions.
Formation of the Phenyloxane Carboxamide Group: The final step involves the reaction of the intermediate with 4-phenyloxane-4-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxyethyl chain can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving imidazole-sensitive pathways.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide: shares structural similarities with other imidazole-containing compounds such as:
Uniqueness
This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c23-18(21-9-14-25-15-11-22-10-8-20-16-22)19(6-12-24-13-7-19)17-4-2-1-3-5-17/h1-5,8,10,16H,6-7,9,11-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWHZRHSKGEDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCOCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2903626.png)


![(Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2903631.png)
![4-[4-(Morpholin-4-yl)benzoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2903632.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2903634.png)
methanone](/img/structure/B2903637.png)
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2903638.png)
![2-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2903640.png)
![2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2903641.png)
![Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate](/img/structure/B2903644.png)
![8-benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B2903645.png)
